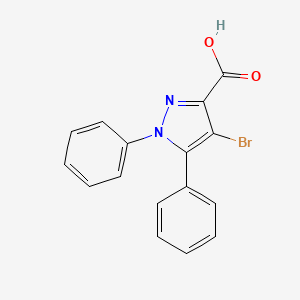

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

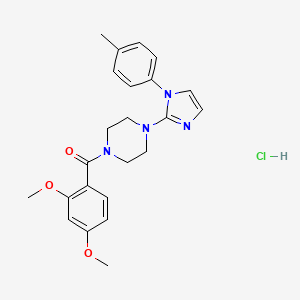

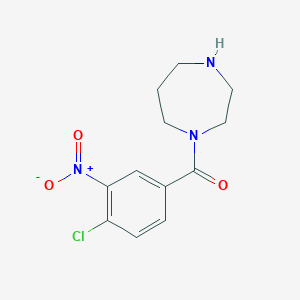

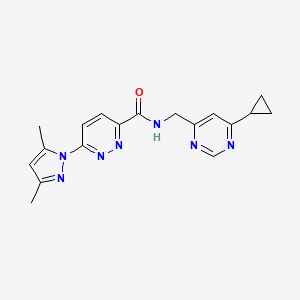

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is a heteroaryl halide .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid would be similar, with additional bromo and phenyl groups attached.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and [3+2] cycloaddition reactions with azodicarboxylates .Applications De Recherche Scientifique

Synthesis and Characterization

- Compound Synthesis : 4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives have been synthesized for various scientific applications. One study details the synthesis of such compounds from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, leading to a variety of substituted pyrazole dicarboxylic acid derivatives (Kasımoğulları & Arslan, 2010).

Chemical Reactivity and Functionalization

- Reactivity Studies : Research into the reactivity of this compound and its derivatives includes exploring their reactions with hydroxylamines and carbazates, leading to novel N-substituted pyrazole carboxamides and carboxylates (Korkusuz & Yıldırım, 2010).

Potential Pharmaceutical Applications

- Antidiabetic Properties : A 2020 study synthesized 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives, investigating their efficiency as α-amylase and α-glucosidase inhibiting agents, indicating potential antidiabetic applications. These compounds demonstrated promising in vitro antidiabetic activity compared to standard drugs (Biointerface Research in Applied Chemistry, 2020).

Structural and Molecular Studies

- Crystal Structures and Molecular Assemblies : In a 2013 study, the synthesis of various pyrazole compounds, including derivatives of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, was achieved. The structures of these compounds were characterized by X-ray single crystal structure determination, providing insights into their molecular structures (Loh et al., 2013).

Antibacterial Activities

- Antibacterial Research : Another study synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. One specific derivative, the sulfamide derivative, exhibited significant antibacterial activity (Bildirici, Şener, & Tozlu, 2007).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects . They have been associated with antibacterial, antifungal, and hypoglycemic activities . Some pyrazole derivatives have also shown potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some 4-substituted pyrazoles have been shown to inhibit liver alcohol dehydrogenase .

Biochemical Pathways

For example, their antileishmanial and antimalarial activities suggest an impact on the life cycle of these parasites .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

The inhibition of certain enzymes and the potential antimicrobial and antiparasitic effects suggest that it could lead to the disruption of essential biological processes in target organisms .

Propriétés

IUPAC Name |

4-bromo-1,5-diphenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-14(16(20)21)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRVVPIMHFYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)

![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)